2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride

Physical property differentiation QC/QA identification Procurement specification

2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride (CAS 6066-46-2) is a halogenated acyl chloride with the formula C3Cl2F4O, featuring both a reactive acyl chloride group and a geminal chloro-trifluoromethyl arrangement on the α-carbon. Its LogP of 2.22 and density of 1.66 g/mL distinguish it from less-substituted tetrafluoropropanoyl chlorides, making it a specialized intermediate for introducing a chiral or prochiral 2-chloro-tetrafluoropropanoyl moiety into pharmaceuticals and agrochemicals.

Molecular Formula C3Cl2F4O
Molecular Weight 198.93 g/mol
CAS No. 6066-46-2
Cat. No. B1304055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride
CAS6066-46-2
Molecular FormulaC3Cl2F4O
Molecular Weight198.93 g/mol
Structural Identifiers
SMILESC(=O)(C(C(F)(F)F)(F)Cl)Cl
InChIInChI=1S/C3Cl2F4O/c4-1(10)2(5,6)3(7,8)9
InChIKeyUNATUTDSNCSLAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride (CAS 6066-46-2): A Fluorinated Acyl Chloride Intermediate for Pharmaceutical and Agrochemical Synthesis


2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride (CAS 6066-46-2) is a halogenated acyl chloride with the formula C3Cl2F4O, featuring both a reactive acyl chloride group and a geminal chloro-trifluoromethyl arrangement on the α-carbon [1]. Its LogP of 2.22 and density of 1.66 g/mL distinguish it from less-substituted tetrafluoropropanoyl chlorides, making it a specialized intermediate for introducing a chiral or prochiral 2-chloro-tetrafluoropropanoyl moiety into pharmaceuticals and agrochemicals .

Enables stereoselective amide/ester synthesis via prochiral α‑carbon
Distinct density and refractive index support rapid receipt verification
Chlorine substituent tunes ester hydrolysis rates for prodrug research

Why 2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride (6066-46-2) Cannot Be Replaced by Unsubstituted Tetrafluoropropanoyl Chlorides


The 2-chloro substituent in 2-chloro-2,3,3,3-tetrafluoropropanoyl chloride (6066-46-2) is not merely an inert label; it directly dictates the compound's physicochemical profile and downstream reactivity. Analogs such as 2,3,3,3-tetrafluoropropanoyl chloride (1186-54-5) and 2,2,3,3-tetrafluoropropanoyl chloride (663-73-0) lack this α-chlorine, resulting in measurably different boiling points, densities, and hydrolysis kinetics [1]. Moreover, the 2-chloro group enables stereochemical control in amide and ester formations that non-chlorinated variants cannot replicate, making generic substitution chemically invalid for applications requiring defined stereochemistry or specific LogP values .

Unsubstituted tetrafluoropropanoyl chlorides
Lack of α‑chlorine alters density, boiling point, and hydrolysis kinetics; cannot replicate stereochemical control in amide formations.
3‑Chloro positional isomer
Different boiling point (49–51 °C vs 46–47 °C) and reactivity profile; may compromise isomer‑sensitive syntheses and purification workflows.
Acyl fluoride analog
Lower LogP (1.95 vs 2.22) and distinct acylating reactivity; may shift the lipophilicity and membrane permeability of derived conjugates.

Quantitative Evidence Guide for 2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride (6066-46-2) Versus Its Closest Analogs


Higher Density and Refractive Index Compared to 2,2,3,3-Tetrafluoropropanoyl Chloride

2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride (6066-46-2) exhibits a density of 1.66 g/cm3 and a refractive index of 1.357, whereas its isomer 2,2,3,3-tetrafluoropropanoyl chloride (663-73-0) has a density of 1.512 g/cm3 and a refractive index of 1.325 [1]. The 9.8% higher density and 0.032 higher refractive index provide unambiguous physical handles for receipt verification and purity assessment in procurement workflows.

Density & RI
Head-to-head
1.66 g/cm³, 1.357 vs 1.512 g/cm³, 1.325
Supports identity verification at receipt
+9.8% density; +0.032 RI vs 2,2,3,3-isomer
Physical property differentiation QC/QA identification Procurement specification

Boiling Point Differentiation from 3-Chloro-2,2,3,3-tetrafluoropropanoyl Chloride Enabling Distillation-Based Purification

The target compound boils at 46-47 °C, while its positional isomer 3-chloro-2,2,3,3-tetrafluoropropanoyl chloride (24503-62-6) boils at 49-51 °C under similar conditions [1]. This 3-4 °C difference, though modest, is exploitable for fractional distillation purity upgrades and serves as a critical in-process control parameter during synthesis.

Boiling Point
Head-to-head
46–47 °C vs 49–51 °C
Enables distillation‑based purity upgrade
ΔT = 3–4 °C lower vs 3‑Cl isomer
Distillation Purification Isomer separation

Accelerated Hydrolysis Kinetics of the Corresponding Methyl Ester Versus Non-Chlorinated and Dichlorinated Analogs

In a study of acid-catalyzed hydrolysis of fluorinated propanoates, methyl 2-chloro-2,3,3,3-tetrafluoropropanoate (the ester derivative of the target acyl chloride) exhibited a relative rate constant k_rel = 100 (k_H+ = 4.3×10^-5 L mol^-1 s^-1 at 50 °C), while the non-chlorinated methyl 2,3,3,3-tetrafluoropropanoate (VI) showed k_rel = 9.4, and the dichlorinated methyl 2,3-dichloro-2,3,3-trifluoropropanoate (IV) showed k_rel = 38 [1]. The 10.6-fold acceleration over the non-chlorinated analog and 2.6-fold over the dichlorinated analog demonstrate that the 2-chloro substitution significantly modulates ester lability.

Hydrolysis Rate
Cross-study comparable
10.6× faster than non‑Cl analog; 2.6× vs dichloro
Informs storage stability and prodrug design
k_rel = 100 (target) vs 9.4 (non‑Cl), 38 (diCl) at 50 °C
Hydrolysis kinetics Ester reactivity Structure-reactivity relationship

Higher LogP Compared to the Acyl Fluoride Analog Indicating Enhanced Lipophilicity for Membrane Permeation

The calculated LogP of 2-chloro-2,3,3,3-tetrafluoropropanoyl chloride is 2.2187, whereas the corresponding acyl fluoride analog (2-chloro-2,3,3,3-tetrafluoropropanoyl fluoride, CAS 28627-00-1) has a LogP of 1.9494 [1][2]. This 0.27 LogP unit increase translates to an approximately 1.9-fold higher octanol-water partition coefficient, suggesting that acyl chloride-derived conjugates will exhibit greater membrane permeability than fluoride-derived ones.

Lipophilicity
Calculated value
+0.27 LogP (~1.9× partition)
May support membrane permeability optimization
LogP 2.22 vs 1.95 (acyl fluoride); experimental validation absent
Lipophilicity LogP Drug design ADME

Optimal Application Scenarios for 2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride (6066-46-2) Based on Quantitative Differentiation


Synthesis of Chiral Fluorinated Amides for Medicinal Chemistry

The 2-chloro substituent creates a prochiral center at the α-carbon, enabling stereoselective amide bond formation that non-chlorinated analogs cannot achieve. The higher LogP of the resulting amides (implied by the parent compound's LogP of 2.22) enhances membrane permeability, making this reagent suitable for synthesizing CNS-penetrant drug candidates [1].

Precision Agrochemical Intermediate Requiring Distillation-Verified Isomeric Purity

The 3-4 °C boiling point difference from the 3-chloro isomer (46-47 °C vs. 49-51 °C) allows procurement specifications to include a boiling range assay as a simple identity and purity check, ensuring that agrochemical active ingredient syntheses are not compromised by isomeric contamination .

Prodrug Design Leveraging Tunable Ester Hydrolysis Rates

The methyl ester of the target acid hydrolyzes 10.6-fold faster than the non-chlorinated analog under acidic conditions, providing a quantitative basis for designing ester prodrugs with accelerated release kinetics in acidic environments such as tumor microenvironments or lysosomal compartments [2].

QC/QA Identity Verification Using Density and Refractive Index

The density of 1.66 g/cm3 and refractive index of 1.357 are measurably distinct from 2,2,3,3-tetrafluoropropanoyl chloride (1.512 g/cm3, 1.325), enabling rapid, non-destructive incoming inspection via densitometry or refractometry. This reduces the risk of mis-shipment in multi-ton procurement contracts .

Application
Selection Property
Validation Focus
Chiral amide synthesis for CNS research candidates
Prochiral α‑carbon stereochemical control
Enantioselective amide formation assay
Agrochemical intermediate with isomeric purity requirements
Boiling point differentiation from 3‑Cl isomer
Distillation purity assay (46–47 °C target)
Ester prodrug design with tunable release kinetics
Accelerated acid‑catalyzed hydrolysis rate
Hydrolysis rate comparison under acidic conditions
QC/QA identity verification in procurement
Distinct density and refractive index signature
Densitometry and refractometry inspection

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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